molecular formula C23H25NO6S B14958715 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Número de catálogo: B14958715
Peso molecular: 443.5 g/mol
Clave InChI: KFTLLOXJMPLXSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (IUPAC name: β-Alanine, N-[(4-methylphenyl)sulfonyl]-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester; RN: 670245-57-5) is a coumarin derivative featuring a sulfonylated β-alaninate ester moiety . Its structure comprises:

  • A 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl core, where the coumarin scaffold is substituted with methyl (C4), oxo (C2), and propyl (C3) groups.
  • An N-[(4-methylphenyl)sulfonyl]-beta-alaninate side chain esterified at the C7 position, introducing a sulfonamide group linked to a β-alanine residue.

Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Propiedades

Fórmula molecular

C23H25NO6S

Peso molecular

443.5 g/mol

Nombre IUPAC

(4-methyl-2-oxo-3-propylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C23H25NO6S/c1-4-5-20-16(3)19-11-8-17(14-21(19)30-23(20)26)29-22(25)12-13-24-31(27,28)18-9-6-15(2)7-10-18/h6-11,14,24H,4-5,12-13H2,1-3H3

Clave InChI

KFTLLOXJMPLXSR-UHFFFAOYSA-N

SMILES canónico

CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl derivatives with N-[(4-methylphenyl)sulfonyl]-beta-alanine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents .

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, allowing for comparative analysis of substituent effects on physicochemical and biological properties. Key analogs include:

7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (C₂₆H₂₃NO₆S; ChemSpider ID: 851168)

  • Structural Differences :
    • The coumarin core is substituted with 7-methyl , 4-phenyl , and 2-oxo groups.
    • The sulfonylated β-alaninate ester is at C5 instead of C7.
  • The ester position (C5 vs. C7) may influence metabolic stability due to steric accessibility to esterases.

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (C₂₄H₂₁Cl₂NO₆S; RN: 301227-30-5)

  • Structural Differences :
    • 3,6-Dichloro substituents replace the 3-propyl group.
    • Retains the 4-methyl and C7 ester positions.
  • Implications :
    • Chlorine atoms enhance electronegativity and lipophilicity (higher logP), favoring membrane permeability and halogen-bond interactions with targets.
    • Increased molecular weight (522.39 g/mol vs. 467.52 g/mol for the target) may reduce solubility.

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (C₂₅H₂₀FNO₄)

  • Structural Differences :
    • Features a flurbiprofen-derived amide (biphenyl-fluorophenyl group) instead of a sulfonylated β-alaninate ester.
    • 4-methyl-2-oxo coumarin core with an amide linkage at C7.
  • Implications: The amide bond may improve metabolic stability compared to esters but reduce electrophilic reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents on Coumarin Ester/Amide Position Molecular Weight (g/mol)* Key Features
Target Compound C₂₄H₂₅NO₆S 4-methyl, 3-propyl, 2-oxo C7 467.52 Propyl enhances lipophilicity
7-Methyl-4-phenyl analog C₂₆H₂₃NO₆S 7-methyl, 4-phenyl, 2-oxo C5 477.53 Phenyl increases aromatic bulk
3,6-Dichloro analog C₂₄H₂₁Cl₂NO₆S 4-methyl, 3,6-dichloro, 2-oxo C7 522.39 Chlorine enhances electronegativity
Flurbiprofen-amide analog C₂₅H₂₀FNO₄ 4-methyl, 2-oxo C7 (amide) 417.43 Amide improves metabolic stability

*Molecular weights calculated using standard atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07, Cl: 35.45).

Research Findings and Implications

  • Lipophilicity : The propyl chain (logP ~3.1 estimated) increases lipophilicity relative to the dichloro analog (logP ~3.5), favoring passive diffusion across membranes.
  • Synthetic Accessibility : Analogs with halogens (e.g., ) may require harsh halogenation conditions, whereas the target compound’s propyl group could be introduced via alkylation under milder conditions .
  • Biological Hypotheses : The sulfonamide group in the target compound may act as a zinc-binding motif in metalloenzyme inhibition, while the ester linkage offers a prodrug strategy for controlled release .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing this compound with high purity?

  • Methodology :

  • Synthesis Optimization : Use a stepwise approach, starting with the preparation of the chromene core via Pechmann condensation, followed by sulfonylation of the beta-alanine moiety. Monitor reaction progress using TLC and optimize conditions (e.g., solvent, catalyst, temperature) to achieve yields >90% .
  • Purity Assessment : Employ 1^1H/13^13C NMR to confirm structural integrity (e.g., chemical shifts for chromen-7-yl ester protons at δ 6.8–7.2 ppm and sulfonyl groups at δ 2.4–3.1 ppm). IR spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Crystallization : Recrystallize using a 1:1 ethanol/water mixture to eliminate amorphous impurities. Verify purity via melting point consistency (e.g., 217–218°C) .

Q. How can X-ray crystallography be applied to determine the compound’s molecular conformation?

  • Methodology :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Ensure crystal quality by screening multiple samples .
  • Structure Solution : Apply SHELXT for phase determination via intrinsic phasing algorithms. Refine with SHELXL using anisotropic displacement parameters for non-hydrogen atoms .
  • Validation : Cross-check results with ORTEP-III (WinGX suite) to visualize anisotropic thermal ellipsoids and detect disorder. Confirm bond lengths/angles against DFT-optimized models .

Q. What safety protocols are critical during handling?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Avoid inhalation by working under negative pressure .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational models?

  • Methodology :

  • Data Triangulation : Compare experimental NMR/IR results with DFT-calculated spectra (e.g., Gaussian 16 using B3LYP/6-311+G(d,p)). Discrepancies in proton environments may indicate solvation effects or crystal packing .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) values for bond lengths/angles. If RMS > 0.02 Å, re-examine refinement parameters (e.g., hydrogen atom placement in SHELXL) .
  • Iterative Refinement : Adjust computational models (e.g., solvent inclusion in COSMO-RS) to match experimental data .

Q. What advanced techniques are suitable for impurity profiling in pharmaceutical-grade batches?

  • Methodology :

  • Chromatographic Separation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect sulfonic acid byproducts. Compare retention times with reference standards (e.g., EP Impurity A/B/C) .
  • Mass Spectrometry : Perform LC-ESI-MS to identify low-abundance impurities (e.g., m/z traces for hydrolyzed ester fragments). Validate with spiked samples .
  • Quantitative Limits : Establish a detection threshold of 0.1% w/w per ICH Q3A guidelines .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD fluctuations (<2.0 Å indicates stable binding) .
  • ADMET Prediction : Apply SwissADME to estimate permeability (e.g., Caco-2 > 5 × 106^{-6} cm/s) and cytochrome P450 inhibition risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.